3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea is an organic compound that belongs to the class of ureas This compound features a urea functional group attached to a 4-methylphenyl group and a 4-methylpiperidin-1-yl propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenyl isocyanate and 2-(4-methylpiperidin-1-yl)propylamine.
Reaction: The isocyanate reacts with the amine in a nucleophilic addition-elimination reaction to form the urea derivative.
Conditions: This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild heating (50-70°C) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Catalysts: Using catalysts to speed up the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any reducible functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)ethyl]urea: Similar structure but with an ethyl group instead of a propyl group.
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)methyl]urea: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-13-4-6-16(7-5-13)19-17(21)18-12-15(3)20-10-8-14(2)9-11-20/h4-7,14-15H,8-12H2,1-3H3,(H2,18,19,21) |
InChI Key |
GAYMHSNBBCWUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.